Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate typically involves the esterification of piperidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate is used in several scientific research applications:
Chemistry: As a reactant in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl piperidine-4-carboxylate
- Ethyl piperidine-4-carboxylate
- Isonipecotic acid methyl ester
Uniqueness
Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
599163-97-0 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-4-10(5-2)12(15)14-8-6-11(7-9-14)13(16)17-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
LJLORSNUOUJSND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.